molecular formula C23H26N2O7 B11497516 N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11497516
M. Wt: 442.5 g/mol
InChI Key: MGAUIWYLWMILQS-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane, chromene, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane derivative is prepared by reacting adamantane with an appropriate halogenating agent, followed by substitution with an ethylene glycol derivative to introduce the 2-(adamantan-1-yloxy)ethyl group.

    Synthesis of the Chromene Core: The chromene core is synthesized through a series of reactions starting from a suitable phenol derivative. This involves nitration to introduce the nitro group, followed by methoxylation to add the methoxy group.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the chromene core using a carboxamide linkage. This is typically achieved through a condensation reaction using a coupling agent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
  • N-[2-(Adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide

Uniqueness

N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of adamantane and chromene structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H26N2O7/c1-30-19-9-17(25(28)29)7-16-8-18(22(27)32-20(16)19)21(26)24-2-3-31-23-10-13-4-14(11-23)6-15(5-13)12-23/h7-9,13-15H,2-6,10-12H2,1H3,(H,24,26)

InChI Key

MGAUIWYLWMILQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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